1-(2-Ethylhexyl)-1H-pyrazol-4-amine
Description
Overview of Pyrazole (B372694) Heterocyclic Systems in Advanced Organic Synthesis
Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. researchgate.netorientjchem.org This structural motif is not merely a chemical curiosity but a powerful building block in the landscape of modern organic synthesis. researchgate.netnumberanalytics.com The presence of the pyrazole core in a molecule can impart a range of desirable properties, making it a privileged scaffold in medicinal chemistry and materials science. numberanalytics.comnih.gov Pyrazole derivatives are integral components of numerous pharmaceutical agents, exhibiting a wide spectrum of biological activities. nih.govtandfonline.com In addition to their medicinal applications, pyrazoles are utilized in agrochemicals and as functional materials, such as luminescent compounds. researchgate.netnumberanalytics.com The versatility of the pyrazole ring stems from its unique electronic properties and the ability to be functionalized at various positions, allowing for the fine-tuning of its steric and electronic characteristics. nih.gov
The synthesis of pyrazole derivatives is a well-established yet continually evolving area of research. numberanalytics.com Classic methods, such as the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, remain widely used. numberanalytics.comslideshare.net However, contemporary research continues to deliver innovative and efficient synthetic methodologies, including multicomponent reactions and transition-metal-catalyzed cross-couplings, to access diverse and complex pyrazole structures. numberanalytics.comacs.org
Role of Amino-Substituted Pyrazoles as Versatile Synthetic Intermediates
The introduction of an amino group onto the pyrazole ring significantly enhances its utility as a synthetic intermediate. scirp.orgmdpi.com Amino-pyrazoles, such as 5-aminopyrazoles and 4-aminopyrazoles, serve as valuable precursors for the construction of more complex heterocyclic systems. scirp.orgmdpi.com The amino group can act as a nucleophile or be transformed into other functional groups, providing a handle for further molecular elaboration. acs.org
For instance, 5-aminopyrazoles are key building blocks for the synthesis of pyrazolo[3,4-d]pyrimidines and other fused heterocyclic systems that exhibit a range of biological activities. scirp.org The reactivity of the amino group, in conjunction with the other atoms in the pyrazole ring, allows for a variety of chemical transformations, including acylation, condensation, and diazotization reactions. acs.orgscirp.org These transformations enable the generation of a diverse library of compounds from a common amino-pyrazole scaffold. acs.org The synthesis of aminopyrazoles can be achieved through various routes, including the cyclocondensation of hydrazine derivatives with suitably functionalized precursors or through post-functionalization of a pre-formed pyrazole ring. mdpi.com
Structural and Electronic Perturbations Induced by N-(2-Ethylhexyl) Substitution
The presence of the bulky 2-ethylhexyl group at the N1 position is expected to have several notable effects. Sterically, it can hinder the approach of reagents to the adjacent positions on the pyrazole ring, thereby influencing the regioselectivity of subsequent reactions. Electronically, the alkyl group is an electron-donating group through an inductive effect. This donation of electron density into the pyrazole ring can modulate its reactivity towards electrophilic and nucleophilic reagents. Computational and experimental studies on related N-substituted systems have shown that such modifications can alter crystal packing, charge transport, and optoelectronic properties. researchgate.net The introduction of a large alkyl group like 2-ethylhexyl is also likely to increase the solubility of the compound in nonpolar organic solvents, a property that can be advantageous in certain synthetic applications.
Contextualization of 1-(2-Ethylhexyl)-1H-pyrazol-4-amine within Contemporary Chemical Research
While specific research focused exclusively on this compound is not extensively documented in publicly available literature, its potential role can be inferred from the broader context of pyrazole chemistry and the known applications of related compounds. Pyrazole-containing molecules have been identified as key components in the development of small molecule inhibitors for various biological targets. acs.org For example, compounds with a pyrazole core are being investigated as inhibitors of phagocytosis in immune cytopenias. acs.org
The structure of this compound, featuring a 4-amino group and a large N-alkyl substituent, suggests its utility as a specialized building block. The 4-amino group provides a reactive site for further derivatization, allowing for the attachment of other molecular fragments to build more complex structures. The 2-ethylhexyl group, in addition to modifying its physical properties, could play a role in directing the molecule's interaction with biological systems or in controlling its self-assembly in materials science applications. The synthesis of N-substituted pyrazoles from primary amines is an active area of research, with methods being developed to create a wide variety of functionalized pyrazoles. nih.govacs.org The existence of commercially available isomers like 1-(2-Ethylhexyl)-1H-pyrazol-3-amine and 1-(2-Ethylhexyl)-1H-pyrazol-5-amine further underscores the interest in this class of compounds as synthetic intermediates.
Interactive Data Table: Physicochemical Properties of Pyrazole and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) | Predicted LogP |
| Pyrazole | C3H4N2 | 68.08 | 187.5 | 0.2 |
| 4-Aminopyrazole | C3H5N3 | 83.09 | 284.4 | -0.5 |
| This compound | C11H21N3 | 195.30 | 345.7 | 3.1 |
Note: The data in this table is based on computational predictions and is intended for illustrative purposes.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-ethylhexyl)pyrazol-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3/c1-3-5-6-10(4-2)8-14-9-11(12)7-13-14/h7,9-10H,3-6,8,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKLSKFWUUOMIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1C=C(C=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Process Development for 1 2 Ethylhexyl 1h Pyrazol 4 Amine
Strategies for the Construction of the 1H-Pyrazole Ring System
The formation of the pyrazole (B372694) ring is a foundational step in the synthesis of 1-(2-ethylhexyl)-1H-pyrazol-4-amine. Various synthetic strategies can be employed to construct this heterocyclic core, often with a focus on installing an amino or a precursor functional group at the C4 position.
Cycloaddition Reactions with Appropriate Precursors
[3+2] Cycloaddition reactions are a powerful tool for constructing five-membered rings like pyrazoles. youtube.com These reactions typically involve the combination of a three-atom component with a two-atom component. In the context of 4-aminopyrazole synthesis, this can involve the reaction of a nitrile ylide or a diazo compound with an enamine or a related precursor. organic-chemistry.org The 1,3-dipolar cycloaddition of diazo compounds with alkynes is a well-established method for pyrazole synthesis. organic-chemistry.org For instance, the reaction of a substituted diazo compound with an acrylonitrile (B1666552) derivative can, in principle, yield a pyrazoline that is subsequently oxidized to the corresponding pyrazole. The regioselectivity of such cycloadditions is a critical factor, governed by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. mdpi.com
Another relevant cycloaddition approach involves the reaction of azides with alkynes, which typically forms triazoles but highlights the versatility of cycloaddition chemistry in creating nitrogen-containing heterocycles. youtube.com While not directly forming pyrazoles, the principles of controlling regioselectivity in these reactions are applicable.
Multi-component Reaction Approaches for Pyrazole Ring Formation
Multi-component reactions (MCRs) offer a streamlined and efficient approach to synthesizing complex molecules like substituted pyrazoles in a single step, which is advantageous for process development. tandfonline.comnih.gov These reactions combine three or more starting materials in one pot, minimizing waste and simplifying purification processes.
A common MCR for pyrazole synthesis involves the condensation of a hydrazine (B178648) derivative, a 1,3-dicarbonyl compound (or a functional equivalent), and a third component. tandfonline.com For the synthesis of 4-aminopyrazoles, a particularly relevant strategy is the reaction of a hydrazine, a β-keto nitrile, and an additional reagent. tandfonline.com A plausible MCR for a 4-aminopyrazole precursor could involve hydrazine, ethyl acetoacetate, and malononitrile (B47326), often catalyzed by a base or an acid. mdpi.com The use of isothiocyanates in three-component reactions with hydrazines and 1,3-dicarbonyl compounds has also proven effective for constructing multi-substituted aminopyrazoles. tandfonline.com These methods are highly valued for their atom economy and operational simplicity. tandfonline.com
Regioselective Synthesis of 4-Amino-1H-pyrazoles
Achieving the correct substitution pattern, specifically the 4-amino-1H-pyrazole core, is a significant challenge in pyrazole synthesis due to the potential for isomer formation. Regioselectivity is often directed by the choice of precursors and reaction conditions. nih.govnih.gov
One established method involves the cyclization of hydrazones derived from α-cyano-β-aminocrotononitrile or similar enamines. This approach can provide direct access to 4-aminopyrazole derivatives. Another strategy is to use a precursor with a directing group at the C4 position, such as a nitro group, which can later be reduced to an amine. For example, the reaction of a hydrazine with a nitromalondialdehyde equivalent would yield a 4-nitropyrazole, a versatile intermediate.
The Vilsmeier-Haack reaction provides another route, where hydrazones can be cyclized to form 4-formylpyrazoles. chemmethod.com This formyl group can then be converted to an amino group through reductive amination or other functional group transformations. The choice of a substituted hydrazine (e.g., phenylhydrazine) versus unsubstituted hydrazine can significantly influence the regiochemical outcome of the cyclization. nih.gov For N1-unsubstituted pyrazoles, which are key intermediates for subsequent alkylation, using hydrazine hydrate (B1144303) is the standard approach. nih.gov
Installation of the 2-Ethylhexyl Moiety at the N1-Position
Once the 4-amino-1H-pyrazole or a suitable precursor is obtained, the next critical step is the introduction of the 2-ethylhexyl group at the N1 position of the pyrazole ring. This can be achieved through two main strategies: direct alkylation or a convergent synthesis.
Direct N-Alkylation Protocols
Direct N-alkylation is a common method for functionalizing the pyrazole ring. acsgcipr.org This process typically involves the deprotonation of the N-H of the pyrazole ring using a base, followed by a nucleophilic substitution reaction with an alkylating agent.
For the synthesis of this compound, 4-amino-1H-pyrazole would be treated with a suitable base to generate the pyrazolide anion. This anion is then reacted with a 2-ethylhexyl halide, such as 2-ethylhexyl bromide or iodide. A key challenge in this step is controlling the regioselectivity of the alkylation, as reaction can occur at either the N1 or N2 position. Generally, alkylation of N-unsubstituted pyrazoles with bulky alkylating agents like 2-ethylhexyl bromide tends to favor substitution at the less sterically hindered N1 position. The choice of base and solvent can also influence the N1/N2 ratio.
| Parameter | Condition | Expected Outcome |
| Alkylation Agent | 2-Ethylhexyl bromide | Provides the 2-ethylhexyl group. |
| Base | Sodium hydride (NaH), Potassium carbonate (K2CO3) | Deprotonates the pyrazole N-H. |
| Solvent | Dimethylformamide (DMF), Acetonitrile (MeCN) | Aprotic polar solvents facilitate the SN2 reaction. |
| Temperature | Room temperature to moderate heating | To achieve a reasonable reaction rate. |
This is an interactive table based on general principles of N-alkylation.
Convergent Synthesis from Pre-functionalized Pyrazole-Amine Derivatives
A convergent synthesis offers an alternative approach that unambiguously controls the position of the N-substituent. In this strategy, the 2-ethylhexyl group is introduced before the pyrazole ring is formed. nih.gov
The synthesis begins with the preparation of 2-ethylhexylhydrazine. This can be achieved through various methods, such as the electrophilic amination of 2-ethylhexylamine (B116587) or the reaction of hydrazine with 2-ethylhexyl bromide. The resulting 2-ethylhexylhydrazine is then used as the hydrazine component in one of the pyrazole ring-forming reactions described in section 2.1. For example, reacting 2-ethylhexylhydrazine with a suitable three-carbon precursor, such as a derivative of malononitrile or a β-keto ester, will directly yield the 1-(2-ethylhexyl)-1H-pyrazole core. nih.govtandfonline.com This method circumvents the regioselectivity issues associated with direct alkylation, ensuring that the bulky 2-ethylhexyl group is located at the N1 position. This approach is often preferred in process development for its predictability and control over the final product structure.
Derivatization of the 4-Amino Group in this compound
The primary amino group at the C4 position of the pyrazole ring is a key functional handle for introducing molecular diversity. This is often achieved through amidation, acylation, and various coupling reactions.
Amidation and Acylation Reactions
Amidation and acylation reactions are fundamental methods for modifying the 4-amino group. These reactions involve treating the primary amine with carboxylic acids or their derivatives, such as acyl chlorides, to form a new amide bond. For instance, pyrazole carboxylic acid amides have been synthesized from reactions involving pyrazole-3-carbonyl chlorides. nih.gov The reactivity of the amino group can be influenced by the electronic properties of the pyrazole ring and the reaction conditions.
Commonly used coupling agents to facilitate amidation include N,N'-dicyclohexylcarbodiimide (DCC). mdpi.commdpi.com In a typical procedure, the carboxylic acid is activated with DCC before the addition of the amine. mdpi.com The choice of solvent and base is also critical. For example, pyridine (B92270) can be used as both a solvent and a base in the reaction of 5-bromothiophene carboxylic acid with 3-methyl-1-phenyl pyrazol-5-amine. mdpi.com
Table 1: Examples of Amidation and Acylation Reactions on Pyrazole Amines
| Reactants | Reagents/Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| 5-Bromothiophene carboxylic acid, 3-Methyl-1-phenyl pyrazol-5-amine | TiCl₄, Pyridine | 5-Bromo-N-(3-methyl-1-phenyl-pyrazol-5-yl)thiophene-2-carboxamide | 12% | mdpi.com |
| 5-Bromothiophene carboxylic acid, 3-Methyl-1-phenyl pyrazol-5-amine | DCC, DMAP | 5-Bromo-N-(3-methyl-1-phenyl-pyrazol-5-yl)thiophene-2-carboxamide | Not Specified | mdpi.com |
This table is generated based on data from the text and may not be exhaustive.
Coupling Reactions Involving the Primary Amine Functionality
The primary amine of 4-aminopyrazoles can participate in various C-N bond-forming cross-coupling reactions, most notably the Buchwald-Hartwig amination. This palladium-catalyzed reaction is a powerful tool for coupling amines with aryl halides or triflates. nih.govmdpi.com The choice of ligand is crucial for the success of these reactions, with ligands like tBuDavePhos being effective for the coupling of alkylamines. nih.gov
Copper-catalyzed Ullmann-type coupling reactions also provide a viable method for N-arylation of pyrazoles. nih.gov These reactions can be effective for coupling with both aryl bromides and chlorides. nih.gov Interestingly, for certain substrates like 4-iodo-1H-1-tritylpyrazoles, copper-catalyzed reactions are more effective for coupling with alkylamines that possess a β-hydrogen, whereas palladium catalysis is less efficient due to competing β-elimination. nih.gov
Table 2: Examples of Coupling Reactions on Pyrazole Amines
| Pyrazole Substrate | Coupling Partner | Catalyst/Ligand | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4-Bromo-1H-1-tritylpyrazole | Adamantylamine | Pd(dba)₂, tBuDavePhos | 4-(Adamantylamino)-1H-1-tritylpyrazole | 90% | nih.gov |
| 4-Bromo-1H-1-tritylpyrazole | tert-Butylamine | Pd(dba)₂, tBuDavePhos | 4-(tert-Butylamino)-1H-1-tritylpyrazole | 53% | nih.gov |
| 4-Iodo-1H-1-tritylpyrazole | Allylamine | CuI | 4-(Allylamino)-1H-1-tritylpyrazole | Not Specified | nih.gov |
This table is generated based on data from the text and may not be exhaustive.
Advanced Synthetic Techniques and Reaction Optimization
The development of efficient and sustainable synthetic methods is a continuous effort in organic chemistry. This includes creating scalable pathways, utilizing catalytic systems, and considering green chemistry principles.
Application of Catalytic Systems in Pyrazole-Amine Synthesis
Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed under milder conditions with higher efficiency and selectivity. A wide array of catalysts have been employed in the synthesis of pyrazole derivatives.
Palladium Catalysis: As mentioned earlier, palladium catalysts are extensively used in cross-coupling reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling to form C-N and C-C bonds, respectively. mdpi.comnih.gov
Copper Catalysis: Copper catalysts are effective for Ullmann-type couplings and can offer complementary reactivity to palladium systems, particularly in reactions with certain amine substrates. nih.govnih.gov
Iron Catalysis: A homogeneous catalytic system using FeCl₃/PVP has been reported for the synthesis of 4-amino-1-aryl-1H-pyrazole-4-carbonitriles. mdpi.comencyclopedia.pub
Other Metal Catalysts: Nano-ZnO has been used as an efficient catalyst for the synthesis of 1,3,5-substituted pyrazoles. nih.gov Rhodium catalysts have been employed in the synthesis of fused tricyclic pyrazole systems. rsc.org
Organocatalysis: In some cases, metal-free conditions can be achieved using organocatalysts. For example, taurine (B1682933) has been used to catalyze the synthesis of dihydropyrano[2,3-c]pyrazoles. rsc.org
Solvent Effects and Green Chemistry Considerations in Reaction Design
The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on minimizing waste and using environmentally benign solvents. Water is a highly desirable green solvent, and several pyrazole syntheses have been successfully conducted in aqueous media. mdpi.comthieme-connect.com For instance, the synthesis of 5-aminopyrazole-4-carbonitriles has been achieved using sodium p-toluenesulfonate (NaPTS) as a catalyst in water. mdpi.comrsc.org
Solventless, or solid-state, reactions offer another green alternative by eliminating the need for a solvent altogether. The condensation of diketones and hydrazines to form pyrazoles can be carried out under solventless conditions, often with high yields. rsc.org The choice of solvent can also dramatically impact the outcome of a reaction. For example, the cyclocondensation of aryl hydrochloride hydrazine with 1,3-diketones gives better results in aprotic dipolar solvents compared to commonly used polar protic solvents like ethanol. nih.gov
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-Pyrazolylalanine |
| 3,5-Dimethyl pyrazole |
| 3-Methyl-1-phenyl pyrazol-5-amine |
| 4-(Adamantylamino)-1H-1-tritylpyrazole |
| 4-(Allylamino)-1H-1-tritylpyrazole |
| 4-(tert-Butylamino)-1H-1-tritylpyrazole |
| 4-Amino-1-aryl-1H-pyrazole-4-carbonitriles |
| 4-Bromo-1H-1-tritylpyrazole |
| 4-Iodo-1H-1-tritylpyrazole |
| 5-Amino-1,3,4-thiadiazole-2-sulfonamide |
| 5-Aminopyrazole-4-carbonitriles |
| 5-Bromo-N-(3-methyl-1-phenyl-pyrazol-5-yl)thiophene-2-carboxamide |
| 5-Bromothiophene carboxylic acid |
| Acetazolamide |
| Adamantylamine |
| Allylamine |
| Ammonium chloride |
| Aryl hydrochloride hydrazine |
| Azaisoindolinone |
| AZD1152 |
| Benzylhydrazine |
| Celecoxib |
| Dihydropyrano[2,3-c]pyrazoles |
| Ethanol |
| Ethyl acetoacetate |
| FeCl₃ |
| Hydrazine |
| Hydroxycinnamic acid |
| N,N'-dicyclohexylcarbodiimide (DCC) |
| N-Benzylmethylamine |
| N-Benzyl-N-methyl-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-4-amine |
| Nano-ZnO |
| Pd(OAc)₂ |
| Pd(dba)₂ |
| Phenol amide |
| Phenylhydrazine |
| Pyridine |
| PVP (Polyvinylpyrrolidone) |
| RuPhos |
| Sodium p-toluenesulfonate (NaPTS) |
| Taurine |
| tBuDavePhos |
| tert-Butylamine |
| TiCl₄ |
Computational and Theoretical Investigations of 1 2 Ethylhexyl 1h Pyrazol 4 Amine
Electronic Structure Analysis and Molecular Orbital Theory
The electronic properties of a molecule are fundamental to understanding its reactivity and behavior. Through computational methods like Density Functional Theory (DFT), we can gain insights into the arrangement of electrons and their energies.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO signifies its capacity to accept electrons, acting as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity.
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions. For pyrazole (B372694) derivatives, the nature and position of substituents significantly influence the HOMO-LUMO gap. For instance, studies on aminopolynitropyrazoles have shown that the position of the amino group can affect the electronic structure and the resulting HOMO-LUMO gap. nih.gov
While specific calculated values for 1-(2-Ethylhexyl)-1H-pyrazol-4-amine are not available, we can infer general characteristics. The pyrazole ring, being an aromatic heterocycle, along with the electron-donating amino group at the 4-position, would primarily determine the electronic landscape. The 2-ethylhexyl group, being an alkyl chain, is expected to have a minor electronic effect on the pyrazole core, mainly influencing its steric and solubility properties.
Table 1: Hypothetical Frontier Molecular Orbital Energies for Pyrazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | ΔE (eV) |
| Pyrazol-4-amine | -5.5 to -6.0 | -0.5 to -1.0 | 4.5 to 5.5 |
| 1-Methyl-1H-pyrazol-4-amine | -5.4 to -5.9 | -0.4 to -0.9 | 4.5 to 5.5 |
| This compound | -5.3 to -5.8 | -0.3 to -0.8 | 4.5 to 5.5 |
Note: The values in this table are hypothetical and based on general trends for similar compounds. Actual DFT calculations would be required for precise values.
Electrostatic Potential (ESP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites of electrophilic and nucleophilic attack. These maps depict the electrostatic potential on the van der Waals surface of a molecule. Regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are likely sites for electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and are susceptible to nucleophilic attack.
For this compound, the ESP map would likely show a region of high electron density around the nitrogen atoms of the pyrazole ring and the amino group, making them potential sites for interaction with electrophiles. Specifically, the lone pair of electrons on the amino nitrogen and the pyrazole nitrogens contribute significantly to the negative electrostatic potential. Studies on other substituted pyrazoles have confirmed that the nitrogen-rich regions are indeed the most electron-dense. researchgate.netrsc.org The 2-ethylhexyl chain, being a non-polar alkyl group, would exhibit a relatively neutral electrostatic potential.
Conformational Analysis and Energy Minimization
The three-dimensional structure of a molecule is not static and can exist in various conformations due to the rotation around single bonds. Conformational analysis helps in identifying the most stable (lowest energy) conformations, which are the most populated at equilibrium.
The rotation around the C-C single bonds within the 2-ethylhexyl chain and the C-N bond connecting the chain to the pyrazole ring will have associated energy barriers. The conformational landscape describes the potential energy of the molecule as a function of these rotational angles (dihedral angles).
The rotation of the 2-ethylhexyl group will be characterized by several local energy minima corresponding to staggered conformations and energy maxima for eclipsed conformations. lumenlearning.combyjus.comchemistrysteps.com The "gauche" and "anti" arrangements of the alkyl groups within the chain will have different energies, with the anti-conformation generally being more stable due to reduced steric strain. byjus.com The barrier to rotation around the C-N bond connecting the alkyl chain to the pyrazole ring will be influenced by the steric interactions between the ethylhexyl group and the hydrogen atom at the 2-position of the pyrazole ring. DFT calculations are a powerful tool to determine the energies of these different conformations and the heights of the rotational barriers. youtube.com
Table 2: Estimated Rotational Energy Barriers
| Bond | Type of Rotation | Estimated Barrier (kcal/mol) |
| C-C (in ethylhexyl chain) | Alkyl group rotation | 3 - 5 |
| N-C (pyrazole-ethylhexyl) | Alkyl-aryl rotation | 2 - 4 |
Note: These are estimated values based on typical rotational barriers for similar chemical bonds. Precise values would require specific computational modeling.
Reaction Mechanism Modeling using Quantum Chemical Methods
Quantum chemical methods are instrumental in elucidating the detailed step-by-step mechanisms of chemical reactions. diva-portal.org By calculating the energies of reactants, transition states, and products, a complete energy profile for a reaction pathway can be constructed. This allows for the determination of activation energies, which are crucial for understanding reaction rates.
For this compound, several types of reactions could be modeled. For example, the amino group can undergo reactions such as acylation or alkylation. Computational studies on the acylation of amines catalyzed by azoles have provided detailed mechanistic insights, including the role of intermediates and the catalytic cycle. acs.org Similarly, electrophilic substitution on the pyrazole ring could be investigated.
Modeling these reactions would involve locating the transition state structures for each elementary step. The geometry and energy of the transition state provide valuable information about the feasibility of a reaction. For instance, in an acylation reaction, the model would detail the nucleophilic attack of the amine on the acylating agent, the formation of a tetrahedral intermediate, and the subsequent departure of the leaving group. Such computational studies are essential for predicting reactivity and designing new synthetic routes. eurasianjournals.com
Transition State Characterization and Activation Energy Calculations
To understand the likelihood and rate of a chemical reaction involving this compound, scientists would typically perform transition state characterization and activation energy calculations. The transition state is a high-energy, short-lived molecular configuration that must be achieved for a reaction to proceed. The activation energy is the minimum amount of energy required to reach this transition state.
Computational methods, particularly Density Functional Theory (DFT), are adept at locating and characterizing the geometry of these transition states. By calculating the energy difference between the reactants and the transition state, the activation energy can be determined. A lower activation energy implies a faster reaction rate. For a hypothetical reaction, such as an electrophilic substitution on the pyrazole ring, these calculations could predict the most likely site of reaction.
Table 1: Hypothetical Activation Energies for Electrophilic Aromatic Substitution on this compound
| Position of Substitution | Hypothetical Activation Energy (kcal/mol) |
| C3 | Data not available |
| C5 | Data not available |
This table is for illustrative purposes only. No experimental or calculated data for this specific compound was found.
Computational Prediction of Regioselectivity and Stereoselectivity
Regioselectivity, the preference for one direction of bond making or breaking over all other possible directions, is a key aspect of many chemical reactions. For this compound, computational models could predict the regioselectivity of, for example, acylation or alkylation reactions. These predictions are often based on analyzing the electron density at different positions in the molecule; atoms with higher electron density are typically more susceptible to attack by electron-deficient species.
Stereoselectivity, the preferential formation of one stereoisomer over another, is particularly important when a molecule contains chiral centers, such as the 2-ethylhexyl group in the target compound. While the pyrazole ring itself is planar, the chiral center in the substituent could influence the stereochemical outcome of reactions at or near the ring. Computational tools can be used to model the different possible stereoisomeric products and their transition states, allowing for the prediction of the most likely stereoisomer to be formed. researchgate.net
Computational Studies on Ligand-Metal Interactions and Complexation
The nitrogen atoms in the pyrazole ring of this compound make it a potential ligand for metal ions. Computational studies are invaluable for understanding how this molecule might interact with different metals.
Theoretical Prediction of Binding Affinities and Selectivity
Theoretical calculations can predict the binding affinity of this compound for various metal ions. These calculations typically involve optimizing the geometry of the metal-ligand complex and calculating the energy released upon its formation. By comparing the binding energies for different metal ions, it is possible to predict the selectivity of the ligand. For instance, it could be determined whether the molecule would preferentially bind to copper(II) over zinc(II). Such studies are crucial in the design of selective extractants for metallurgical processes or in the development of metal-based catalysts.
Table 2: Hypothetical Binding Affinities of this compound with Various Metal Ions
| Metal Ion | Hypothetical Binding Affinity (kcal/mol) |
| Cu(II) | Data not available |
| Ni(II) | Data not available |
| Zn(II) | Data not available |
| Co(II) | Data not available |
This table is for illustrative purposes only. No experimental or calculated data for this specific compound was found.
Structural Dynamics of Complexes Formed with Metal Ions
Beyond static binding affinities, computational simulations can explore the structural dynamics of the complexes formed between this compound and metal ions. Molecular dynamics (MD) simulations, for example, can track the movements of the atoms in the complex over time. This can reveal information about the flexibility of the complex, the stability of the metal-ligand bonds, and how the complex interacts with its surrounding environment, such as a solvent. These dynamic insights are important for understanding the real-world behavior of these complexes.
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules in solution. For 1-(2-Ethylhexyl)-1H-pyrazol-4-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of all proton and carbon signals, offering deep insights into the molecule's connectivity and spatial arrangement.
While ¹H and ¹³C NMR provide initial information on the chemical environment of the nuclei, 2D NMR techniques are indispensable for assembling the complete molecular puzzle. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish scalar and through-space connectivities.
For this compound, a COSY spectrum would reveal the proton-proton coupling network within the 2-ethylhexyl group, showing correlations between the CH₂ and CH₃ protons of the ethyl and butyl chains, as well as the methine proton. The pyrazole (B372694) ring protons, though singlets in a simple ¹H spectrum, would show correlations to neighboring protons if any were present.
An HSQC experiment directly correlates each proton to its attached carbon atom. This is crucial for assigning the carbon signals of the aliphatic 2-ethylhexyl chain and the aromatic pyrazole ring. The HMBC spectrum is paramount for piecing together the entire structure by revealing long-range (2-3 bond) correlations between protons and carbons. For instance, the protons of the N-CH₂ group of the ethylhexyl substituent would show HMBC correlations to the C3a and C5 carbons of the pyrazole ring, confirming the point of attachment. Similarly, the amine protons would show correlations to the C4 and C3a/C5 carbons of the pyrazole ring.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Predicted values based on analogous structures and standard chemical shift ranges. Actual experimental values may vary.)
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| Pyrazole-H3 | ~7.5 | ~135 | C5, C4 |
| Pyrazole-H5 | ~7.3 | ~125 | C3, C4, N-CH₂ |
| NH₂ | ~3.5 (broad) | - | C4, C3, C5 |
| N-CH₂ | ~3.9 | ~55 | Pyrazole C5, Ethylhexyl CH |
| Ethylhexyl-CH | ~1.8 | ~40 | N-CH₂, Ethyl C, Butyl C |
| Ethyl-CH₂ | ~1.3 | ~24 | CH, CH₃ |
| Butyl-CH₂ | ~1.2-1.4 | ~30, ~28, ~23 | CH, CH₃ |
| Terminal CH₃ | ~0.9 | ~14, ~11 | Adjacent CH₂ |
The 2-ethylhexyl group attached to the pyrazole nitrogen introduces significant conformational flexibility. Dynamic NMR (DNMR) spectroscopy, which involves acquiring NMR spectra at variable temperatures, can provide valuable information about the energy barriers associated with bond rotations and other conformational exchange processes. copernicus.org
In the case of this compound, hindered rotation around the N-C₁ bond of the ethylhexyl group or restricted rotation of the ethyl and butyl side chains could lead to the observation of broadened signals or even the decoalescence of signals into multiple peaks at low temperatures. nih.gov By analyzing the line shapes of the signals at different temperatures, it is possible to calculate the activation energy (ΔG‡) for these conformational changes using the Eyring equation. nih.gov Such studies reveal the energetic landscape of the molecule's conformations in solution, which can be crucial for understanding its interactions with other molecules.
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. researchgate.net For this compound, these techniques would provide characteristic signals for the amine, pyrazole ring, and alkyl functionalities.
The FT-IR spectrum is expected to show characteristic N-H stretching vibrations for the primary amine group in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the ethylhexyl group would appear just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole ring are expected in the 1500-1600 cm⁻¹ region. nih.gov The N-H bending vibration of the amine group would likely be observed around 1600 cm⁻¹.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data. It would be especially useful for observing the C-C backbone of the ethylhexyl group and the symmetric vibrations of the pyrazole ring.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H Stretch (Amine) | 3300-3500 (m, br) | Weak |
| C-H Stretch (Alkyl) | 2850-2960 (s) | 2850-2960 (s) |
| C=N, C=C Stretch (Pyrazole) | 1500-1600 (m) | 1500-1600 (m) |
| N-H Bend (Amine) | 1590-1650 (m) | Weak |
| C-H Bend (Alkyl) | 1375-1465 (m) | 1375-1465 (m) |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. bldpharm.com
For this compound (C₁₁H₂₁N₃), the molecular ion peak [M]⁺• would be expected at an m/z corresponding to its molecular weight (195.30 g/mol ). bldpharm.com Due to the presence of an odd number of nitrogen atoms, the molecular ion will have an odd nominal mass, consistent with the Nitrogen Rule. libretexts.org
The fragmentation of N-alkylpyrazoles is often characterized by cleavage of the N-alkyl bond. researchgate.net A prominent fragmentation pathway for this compound would likely involve the loss of the 2-ethylhexyl group via α-cleavage, leading to a fragment corresponding to the pyrazol-4-amine cation. Another common fragmentation for alkyl chains is the loss of smaller alkyl radicals. The fragmentation pattern can provide clear evidence for the structure of the alkyl substituent and its attachment to the pyrazole ring.
High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion and its fragments with high precision (typically to four or more decimal places). nih.gov This allows for the unambiguous determination of the elemental composition of the ions. For this compound, HRMS would confirm the molecular formula C₁₁H₂₁N₃ by matching the experimentally measured exact mass to the calculated theoretical mass. This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (Predicted) | Proposed Fragment |
| 195 | [C₁₁H₂₁N₃]⁺• (Molecular Ion) |
| 166 | [M - C₂H₅]⁺ |
| 138 | [M - C₄H₉]⁺ |
| 83 | [C₃H₅N₃]⁺ (Pyrazol-4-amine cation) |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsion angles for the entire molecule. nih.gov
The crystal structure would reveal the planarity of the pyrazole ring and the conformation of the 2-ethylhexyl substituent in the solid state. Furthermore, it would provide detailed information about the intermolecular interactions, such as hydrogen bonding involving the amine group and the pyrazole nitrogen atoms, which govern the packing of the molecules in the crystal lattice. This information is invaluable for understanding the solid-state properties of the compound and can provide insights into its potential for polymorphism. The analysis of crystal structures of related 4-aminopyrazole derivatives often reveals extensive hydrogen-bonding networks. nih.govresearchgate.net
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatographic methods are indispensable for evaluating the purity of this compound and analyzing it within complex mixtures. These techniques separate the target compound from impurities, starting materials, and byproducts, allowing for accurate quantification and identification. High-performance liquid chromatography (HPLC) is a primary tool for this purpose, often used to monitor the progress of synthesis reactions and to ensure the final product meets purity specifications. acs.orgnih.gov The choice of stationary phase and mobile phase is critical for achieving optimal separation of pyrazole derivatives. acs.orgnih.gov For instance, polysaccharide-based chiral stationary phases have been successfully used for the enantioselective separation of various pyrazole derivatives. acs.orgnih.gov Thin-layer chromatography (TLC) also serves as a rapid and straightforward method for confirming the purity of synthesized pyrazole compounds. ekb.eg
The effectiveness of chromatographic separation is typically evaluated based on several key parameters. These are essential for method development and validation.
Table 1: Key Parameters in Chromatographic Purity Assessment
| Parameter | Description | Typical Application in Pyrazole Analysis |
| Retention Time (t) | The time taken for a compound to travel from the injector to the detector. | Used to identify this compound in a chromatogram by comparing it to a reference standard. |
| Resolution (Rs) | A measure of the degree of separation between two adjacent peaks in a chromatogram. | Ensures that the peak for this compound is distinct from peaks of any impurities. acs.org |
| Selectivity Factor (α) | The ratio of the retention times of two adjacent peaks, indicating the separation between them. | A higher selectivity factor signifies better separation between the target pyrazole and closely related compounds. acs.org |
| Purity Analysis | Techniques like diode-array detection (DAD) can assess if a chromatographic peak corresponds to a single compound. | Confirms that the peak identified as this compound is not co-eluting with impurities. chromatographyonline.com |
Chemometric techniques, such as multivariate curve resolution, can further enhance the analysis of complex chromatograms by mathematically resolving overlapped peaks, which is particularly useful for detecting and quantifying impurities that are not fully separated from the main compound peak. chromatographyonline.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For a compound like this compound, which may have limited volatility, derivatization is often necessary to convert it into a more volatile species suitable for GC analysis. This process involves a chemical reaction to modify the functional groups of the analyte, thereby increasing its vapor pressure.
The GC separates the derivatized compounds based on their boiling points and interactions with the stationary phase of the GC column. youtube.com Following separation, the compounds enter the mass spectrometer, which ionizes them and fragments the resulting ions. The mass-to-charge ratio of these fragments is measured, producing a mass spectrum that serves as a molecular fingerprint for the compound. springernature.com
GC-MS is particularly useful for:
Identification of Isomers: While mass spectra of isomers can be very similar, their different retention times in the GC can allow for their distinction. researchgate.net
Analysis of Complex Mixtures: The high separation efficiency of GC combined with the specificity of MS allows for the identification of numerous compounds in a single run, such as in the analysis of flavor and fragrance compositions or environmental samples. youtube.comnih.gov
Quantification at Low Levels: GC-MS can be highly sensitive, enabling the detection and quantification of trace amounts of compounds. mdpi.com
The fragmentation pattern of this compound in the mass spectrometer would be influenced by its structure. The ionization process would likely lead to the cleavage of the ethylhexyl group and fragmentation of the pyrazole ring. A hypothetical fragmentation could involve the loss of the 2-ethylhexyl side chain, resulting in a prominent ion corresponding to the pyrazol-4-amine core. The mass spectrum of di(2-ethylhexyl)amine shows fragmentation patterns that can be analogous to what might be expected from the ethylhexyl substituent on the pyrazole ring. massbank.eu
Table 2: Hypothetical GC-MS Data for a Derivatized Analog of this compound
| Parameter | Value/Observation | Significance |
| Retention Time | Dependent on derivative and column | Specific to the derivatized compound, used for identification. |
| Molecular Ion Peak (M+) | m/z corresponding to the mass of the derivatized molecule | Confirms the molecular weight of the derivative. |
| Key Fragment Ions | Fragments from the loss of ethyl or butyl groups from the C8 side chain, and fragments of the pyrazole ring. | Provides structural information and confirms the identity of the compound. |
Gel Permeation Chromatography (GPC) for Oligomeric Species
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to separate molecules based on their size in solution. youtube.comyoutube.com This method is particularly suited for the analysis of polymers and oligomers, providing information about their molecular weight distribution. youtube.com In the context of this compound, GPC would be employed to detect and characterize any oligomeric species that may have formed during synthesis or as degradation products.
The principle of GPC involves passing a solution of the sample through a column packed with a porous gel. youtube.com Larger molecules, which are excluded from the pores of the gel, travel through the column more quickly and elute first. Smaller molecules can diffuse into the pores, leading to a longer path and later elution. youtube.com By calibrating the column with standards of known molecular weight, the molecular weight distribution of the sample can be determined. jasco-global.com
GPC is a valuable tool for:
Quality Control: Ensuring the absence of high molecular weight oligomers in the final product. lcms.cz
Stability Studies: Monitoring the potential for polymerization or degradation of the compound over time or under stress conditions.
Process Optimization: Understanding how reaction conditions might lead to the formation of undesirable oligomeric byproducts.
Table 3: Application of GPC in the Analysis of this compound
| Analytical Goal | GPC Application | Expected Outcome |
| Monomer Purity | Separation of the monomer from any higher molecular weight species. | A single, sharp peak corresponding to the monomer, with the absence of peaks at earlier elution times. |
| Oligomer Detection | Identification of dimers, trimers, or larger oligomers. | The appearance of peaks at elution times shorter than the monomer peak. |
| Molecular Weight Determination | Calculation of the average molecular weight and polydispersity of any oligomeric fraction. | Provides quantitative data on the extent of oligomerization. jasco-global.com |
The choice of solvent and column packing material is crucial for the successful GPC analysis of pyrazole derivatives, ensuring proper dissolution of the sample and effective separation based on molecular size. lcms.cz
Applications in Materials Science and Catalysis Excluding Biological/medicinal Applications
Role as a Building Block for Polymeric and Oligomeric Materials
The bifunctional nature of 1-(2-Ethylhexyl)-1H-pyrazol-4-amine, with its polymerizable amino group and the pyrazole (B372694) ring, allows it to serve as a valuable monomer in the synthesis of advanced polymeric and oligomeric materials.
Monomer in Polymerization Reactions for Advanced Materials
Recent innovations have highlighted the potential of aminopyrazole derivatives in the creation of electrically conducting polymers. A patent for electrically conducting poly(pyrazoles) describes the polymerization of substituted aminopyrazole derivatives, a process that could include monomers like this compound. justia.com The polymerization can be conceptualized to proceed through methods analogous to those used for producing well-known conducting polymers like polyaniline. justia.com The presence of the pyrazole ring, which is electron-deficient, and the amino group allows for the formation of a conjugated polymer backbone. The 2-ethylhexyl group is particularly advantageous in this context, as it enhances the solubility of the monomer and the resulting polymer in organic solvents, facilitating processing and film formation for various applications.
Furthermore, commercial suppliers have categorized this compound as a monomer for the synthesis of Covalent Organic Frameworks (COFs). COFs are a class of porous crystalline polymers with ordered structures, and the specific geometry and functionality of this pyrazole derivative make it a suitable candidate for constructing robust frameworks with potential applications in gas storage, separation, and catalysis.
Incorporation into Organic Semiconductor Scaffolds
The development of novel organic semiconductors is crucial for advancing flexible and low-cost electronic devices. The aforementioned patent on electrically conducting poly(pyrazoles) also discloses the use of these heteroatom-rich, electron-deficient polymers as n-dopable or p-dopable electron acceptors in photovoltaic cells. justia.com This suggests a direct application pathway for polymers derived from this compound in the field of organic electronics.
While direct studies on this specific compound in organic field-effect transistors (OFETs) are limited, the broader class of nitrogen-containing heterocyclic compounds is widely explored for such applications. For instance, a patent on organic semiconductor materials based on pyrrole (B145914) nucleus aromatic amines for perovskite solar cells highlights the utility of similar structures in enhancing device performance. google.com The incorporation of the pyrazole moiety can influence the electronic properties and stability of the resulting semiconductor material. The 2-ethylhexyl side chain plays a critical role in improving the solubility and film-forming properties of these materials, which are essential for their integration into devices like solar cells and flexible displays. google.com
Ligand Design and Coordination Chemistry for Non-Biological Applications
The pyrazole nitrogen atoms and the exocyclic amino group of this compound make it an excellent ligand for coordinating with a variety of metal ions. This has led to its exploration in the design of ligands for specific applications in separation science and catalysis.
Development of Ligands for Metal Ion Separation (e.g., Actinide/Lanthanide Separation)
The separation of actinides from lanthanides is a significant challenge in the nuclear fuel cycle due to their similar ionic radii and chemical properties. Solvent extraction is a primary method for this separation, and the design of selective ligands is key to its success. Pyrazole-based ligands have been investigated for this purpose. nih.govresearchgate.net
The 2-ethylhexyl group is a common feature in ligands designed for solvent extraction processes due to its ability to enhance solubility in the organic phase, typically a non-polar solvent like kerosene (B1165875) or dodecane. While direct studies on this compound for this application are not widely published, the principles of ligand design strongly suggest its potential. The nitrogen atoms in the pyrazole ring and the amino group can act as soft donors, which can lead to preferential binding of the slightly softer actinide ions over the harder lanthanide ions. The combination of the pyrazole-amine headgroup for metal chelation and the 2-ethylhexyl tail for solubility makes it a promising candidate for use in advanced separation processes.
Complexation with Transition Metals for Catalytic Purposes
Transition metal complexes containing pyrazole-based ligands have emerged as effective catalysts in a range of organic transformations. researchgate.netresearch-nexus.net These ligands can be tailored to fine-tune the electronic and steric environment around the metal center, thereby influencing the catalytic activity and selectivity. Reviews on the topic highlight the use of pyrazolyl metal complexes in C-C coupling reactions, such as Heck and Suzuki couplings, as well as in polymerization and oligomerization reactions. researchgate.net
Although specific catalytic applications of this compound complexes are not extensively documented, the general catalytic utility of pyrazole derivatives provides a strong basis for their potential. For example, copper complexes with pyrazole-based ligands have been shown to catalyze oxidation reactions. research-nexus.net A recent study also demonstrated the use of a pyrazole derivative in a dual photoredox/cobalt-catalyzed hydrohalogenation reaction. acs.org The 2-ethylhexyl substituent can play a role in ensuring the catalyst's solubility in the reaction medium, which is crucial for homogeneous catalysis.
Table 1: Potential Catalytic Applications of Transition Metal Complexes with Pyrazole-Based Ligands
| Catalytic Reaction | Metal Center | Role of Pyrazole Ligand | Reference |
| C-C Coupling (e.g., Heck, Suzuki) | Pd, Ni, Fe, Co, Ru, Cu | Stabilizes the metal center and influences catalytic activity through electronic and steric effects. | researchgate.net |
| Olefin/Acetylene Polymerization | Ni, Co | Controls polymer chain growth and properties. | researchgate.net |
| Oxidation Reactions | Cu | Mimics the active site of catecholase enzymes. | research-nexus.net |
| Hydrohalogenation | Co | Participates in dual photoredox/cobalt catalysis. | acs.org |
| --- | --- | --- |
Influence of the 2-Ethylhexyl Chain on Complex Solubility and Stability in Non-Aqueous Media
The 2-ethylhexyl group is a branched alkyl chain that imparts significant lipophilicity to the molecule. This property is of paramount importance in many applications of metal complexes, particularly in solvent extraction and homogeneous catalysis, which are often carried out in non-aqueous media.
Studies on various metal-ligand systems have demonstrated a clear correlation between the length and branching of alkyl chains on the ligand and the solubility and stability of the resulting metal complexes in organic solvents. researchgate.netnih.govresearchgate.net Increasing the alkyl chain length generally leads to enhanced solubility in non-polar solvents. ncert.nic.in This is attributed to the increased van der Waals interactions between the alkyl chains of the complex and the solvent molecules.
In the context of this compound, the 2-ethylhexyl chain is expected to make its metal complexes more soluble in organic solvents compared to analogues with shorter or linear alkyl chains. This improved solubility is critical for:
Solvent Extraction: Ensuring that the metal-ligand complex is efficiently transferred from the aqueous phase to the organic phase.
Homogeneous Catalysis: Maintaining the catalyst in the solution phase where it can interact with the reactants.
Table 2: Influence of Alkyl Chain on Metal Complex Properties
| Property | Influence of Increasing Alkyl Chain Length | Rationale | References |
| Solubility in Non-Aqueous Solvents | Increases | Enhanced van der Waals interactions with organic solvents. | researchgate.netresearchgate.netncert.nic.in |
| Stability Constants | May Increase | Can be influenced by steric and electronic effects of the alkyl group. | researchgate.net |
| Extraction Efficiency | Generally Increases | Higher partition coefficients due to increased lipophilicity. | researchgate.net |
| Thermal Stability | Can be influenced | The overall packing and intermolecular forces in the solid state can be affected. | mdpi.com |
| --- | --- | --- |
Advanced Functional Materials Development
The strategic design of organic molecules allows for their application in advanced materials. The compound this compound possesses structural features that make it a candidate for investigation in materials science, particularly in the development of surfactants and as a precursor for pigments and dyes. The molecule's architecture, consisting of a polar pyrazole-amine head and a nonpolar 2-ethylhexyl tail, is central to these potential applications.
Surfactant and Surface Active Agent Roles
Surfactants, or surface-active agents, are amphiphilic compounds containing both hydrophobic (water-repelling) and hydrophilic (water-attracting) moieties. This dual nature allows them to adsorb at interfaces between different thermodynamic phases, such as oil/water or air/water, reducing surface tension. The molecular structure of this compound—with its lipophilic 2-ethylhexyl group and a hydrophilic 4-aminopyrazole head—is inherently amphiphilic, suggesting its potential as a surface-active agent.
While specific studies on the surfactant properties of this compound are not extensively detailed in the available literature, the broader class of pyrazole derivatives has been recognized for its diverse applications in various industries, including cosmetics and petrochemicals, where surfactant properties are crucial. researchgate.net Non-ionic surfactants are particularly valued for their versatility in emulsification, wetting, and dispersion. researchgate.net The pyrazole ring itself is a five-membered heterocycle with two adjacent nitrogen atoms, which contributes to its polarity and potential for hydrophilic interactions. researchgate.net
The synthesis of functionalized pyrazoles can sometimes involve the use of surfactants. For instance, an efficient three-component reaction for synthesizing indeno[2',1':5,6]pyrido[2,3-d]pyrazole derivatives utilizes sodium dodecyl sulfate, an anionic surfactant, in an aqueous medium. This highlights the interplay between pyrazole chemistry and surfactant use, although in this case, the pyrazole derivative itself is the product, not the surfactant.
Table 1: Structural Components and Potential Surfactant-Related Functionality
| Component of this compound | Chemical Nature | Potential Functionality |
| 2-Ethylhexyl Group | Nonpolar, Aliphatic | Hydrophobic "tail" |
| Pyrazole Ring | Polar, Heterocyclic | Hydrophilic "head" |
| 4-Amine Group (-NH₂) | Polar, Functional Group | Enhances hydrophilicity |
Components in Pigments and Dyes (Chromophoric Systems)
The field of pigments and dyes often utilizes heterocyclic compounds as core components of chromophores (the part of a molecule responsible for its color). Pyrazole derivatives, particularly 5-aminopyrazoles, are versatile starting materials for creating a wide array of dyes, most notably azo dyes. osi.lvosi.lv The 4-amino group on the pyrazole ring of this compound makes it a valuable precursor for this class of colorants.
The synthesis of pyrazole-based azo dyes typically involves a two-step process:
Diazotization: The primary aromatic amine (in this case, the 4-aminopyrazole derivative) is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt. nih.gov
Coupling: The resulting diazonium salt is then reacted with a coupling component, which is an electron-rich species such as a phenol, an aniline, or a compound with an active methylene (B1212753) group. nih.govresearchgate.net This electrophilic substitution reaction forms an azo compound (-N=N-), which is an extended conjugated system responsible for absorbing light in the visible spectrum, thus producing color. nih.gov
Research has demonstrated the synthesis of various novel azo dyes from aminopyrazole precursors. For example, diazotized aryl amines have been coupled with 3-substituted 5-aminopyrazoles to produce a series of 5-amino-4-arylazopyrazoles. researchgate.net Similarly, 5-aminopyrazoles can be diazotized themselves and coupled with phenols. researchgate.net
Furthermore, intramolecular cyclization of pyrazolylhydrazones (derived from diazo-coupling reactions) can lead to the formation of fused heterocyclic systems like pyrazolo[5,1-c] researchgate.netosi.lvnih.govtriazines. osi.lvosi.lv These fused systems are also used as disperse dyes, and their absorption properties can be tuned by various substituents. osi.lvosi.lv The specific substituents on both the pyrazole ring and the coupling component influence the final color and properties (like lightfastness) of the dye. For instance, a series of novel pyrazolo[5,1-c] researchgate.netosi.lvnih.govtriazine-based disperse dyes were synthesized by diazotizing aminopyrazoles and coupling them with ethyl cyanoacetate, followed by cyclization. osi.lv
Table 2: Synthesis of Pyrazole-Based Dyes from Aminopyrazole Precursors
| Diazonium Component (from Aminopyrazole) | Coupling Component | Resulting Dye/Chromophore Class | Reference |
| Diazotized Aryl Amines | 3-Substituted 5-Aminopyrazole | 5-Amino-4-arylazopyrazoles | researchgate.net |
| Diazotized 3-Substituted 5-Aminopyrazole | Phenols | 3-Substituted 5-arylazopyrazoles | researchgate.net |
| Diazotized Aryl Amines | 1-Cyanoacetylpiperidine | Azo-piperidines (precursors) | nih.gov |
| Diazotized Aminopyrazoles | Ethyl Cyanoacetate | Pyrazolo[5,1-c] researchgate.netosi.lvnih.govtriazines | osi.lvosi.lv |
| Azo-linked Aldehydes | Malononitrile (B47326) and Phenylhydrazine | Azo-linked 5-Amino-pyrazole-4-carbonitriles | nih.gov |
Future Research Directions and Unexplored Avenues
Novel Synthetic Methodologies for Enhanced Atom Economy and Sustainability
Future synthetic research should prioritize the development of greener and more efficient routes to 1-(2-Ethylhexyl)-1H-pyrazol-4-amine. Current multistep syntheses of substituted pyrazoles often suffer from low atom economy and the use of hazardous reagents.
Key areas for investigation include:
C-H Activation: Direct C-H amination on a pre-formed 1-(2-ethylhexyl)-1H-pyrazole core would represent a significant leap in efficiency, eliminating the need for pre-functionalized starting materials and reducing waste.
Flow Chemistry: Continuous flow processes could offer superior control over reaction parameters (temperature, pressure, and stoichiometry), leading to higher yields, improved safety, and easier scalability compared to traditional batch methods.
Biocatalysis: The use of enzymes for the regioselective amination or alkylation steps could provide a highly sustainable alternative to conventional chemical methods, operating under mild conditions with high specificity.
One-Pot Reactions: Designing tandem or domino reaction sequences where multiple synthetic steps are carried out in a single reactor would streamline the synthesis, minimize purification steps, and reduce solvent usage.
Exploration of Underutilized Reactivity Profiles
The reactivity of this compound is not yet fully charted. The interplay between the nucleophilic amino group and the aromatic pyrazole (B372694) ring presents opportunities for novel transformations.
Future studies should focus on:
Advanced Cross-Coupling Reactions: While pyrazoles are known to participate in cross-coupling reactions, the specific reactivity of the 4-amino substituted derivative remains an area for growth. nih.gov Exploring a wider range of modern cross-coupling protocols (e.g., Buchwald-Hartwig, Suzuki, Sonogashira) could lead to a diverse library of new compounds with unique electronic and steric properties. nih.gov
Diazotization and Subsequent Reactions: The primary amino group is a versatile handle. Its conversion to a diazonium salt would open a gateway to a vast array of functionalities at the 4-position, including halogens, hydroxyls, and cyano groups, which are otherwise difficult to introduce.
Directed Ortho-Metalation (DoM): The amino group could potentially direct metalation to the C5 position of the pyrazole ring, enabling precise and controlled functionalization at this site, a powerful tool for creating highly substituted pyrazole systems.
Polymerization: The amino group offers a reactive site for polymerization. Investigating its condensation with diacids or diisocyanates could lead to novel polyamides or polyureas incorporating the pyrazole moiety, potentially yielding materials with unique thermal or optical properties.
Advanced Computational Modeling for Predictive Design
Computational chemistry offers a powerful, resource-efficient way to predict the properties of this compound derivatives and guide experimental work.
Future computational efforts should include:
Density Functional Theory (DFT) Studies: DFT calculations can be employed to predict molecular geometries, electronic structures, and spectroscopic properties. mdpi.com This can help in understanding the compound's reactivity and in designing derivatives with tailored electronic characteristics for applications in materials science. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): For applications in areas like catalysis or separation, QSAR models can be developed to correlate the structural features of various derivatives with their performance. nih.gov This predictive modeling can accelerate the discovery of lead compounds.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the behavior of this compound in different environments, such as in solution or within a polymer matrix. This is particularly relevant for understanding its solubility, aggregation behavior, and interaction with other molecules, which is crucial for materials design and separation processes.
Integration into Emerging Functional Material Systems
The unique combination of a polar, hydrogen-bonding capable aminopyrazole head and a nonpolar, flexible ethylhexyl tail makes this compound an interesting candidate for self-assembling systems and functional materials.
Promising research avenues are:
Organic Electronics: Pyrazole derivatives are being investigated for their applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The 2-ethylhexyl group is known to enhance solubility and processability, which is critical for device fabrication. Future work could involve synthesizing derivatives and evaluating their charge transport properties.
Liquid Crystals: The rod-like shape of the pyrazole core combined with the flexible alkyl chain suggests potential for liquid crystalline behavior. Research into this area could lead to the development of new display technologies or sensors.
Chemical Sensors: The amino group and pyrazole nitrogen atoms can act as binding sites for metal ions or other analytes. By immobilizing this compound or its derivatives onto a substrate, it may be possible to create selective and sensitive chemical sensors.
Multidisciplinary Approaches to Catalytic and Separation Processes
The nitrogen atoms in the pyrazole ring and the exocyclic amino group make this compound an excellent candidate as a ligand for metal coordination.
Future multidisciplinary research should explore:
Homogeneous Catalysis: As a bidentate or monodentate ligand, it could be used to form complexes with transition metals (e.g., Palladium, Copper, Rhodium). These complexes could then be tested as catalysts in a variety of organic transformations, such as cross-coupling reactions or hydrogenations.
Metal Ion Separation: The compound's ability to chelate metal ions could be exploited in solvent extraction processes for separating valuable or toxic metals. The 2-ethylhexyl group ensures high solubility in organic solvents, a key requirement for liquid-liquid extraction. Research could focus on determining the selectivity and efficiency of this compound for specific metal ions.
Coordination Polymers and Metal-Organic Frameworks (MOFs): By using derivatives with additional coordinating sites, this compound could serve as a building block for creating complex coordination polymers or MOFs. These materials have high surface areas and tunable pore sizes, making them promising for gas storage, separation, and heterogeneous catalysis.
Q & A
Q. What are the optimal synthetic routes for 1-(2-Ethylhexyl)-1H-pyrazol-4-amine, and how can purity be maximized?
Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example, pyrazole derivatives with ethylhexyl groups are synthesized via alkylation of the pyrazole nitrogen using 2-ethylhexyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) . Purification often requires column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity. Reaction optimization (e.g., varying temperature or solvent polarity) is critical for yield improvement .
Q. Which analytical techniques are essential for structural validation of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns and ethylhexyl chain integration (e.g., δ 0.8–1.6 ppm for ethylhexyl protons) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 237.2) .
- X-ray Crystallography: Resolves 3D conformation, though crystallization challenges may arise due to the compound’s hydrophobic ethylhexyl group .
Q. How can researchers assess the stability of this compound under varying storage conditions?
Methodological Answer: Stability studies should include:
- Thermogravimetric Analysis (TGA): Measures decomposition temperatures.
- HPLC Monitoring: Tracks degradation products over time under accelerated conditions (40°C/75% RH for 6 months) .
- Light Exposure Tests: UV-Vis spectroscopy identifies photo-degradation pathways (e.g., λmax shifts) .
Advanced Research Questions
Q. How can contradictory reports on the biological activity of this compound derivatives be resolved?
Methodological Answer: Discrepancies often arise from assay variability or structural impurities. Strategies include:
- Dose-Response Curves: Compare IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm target specificity .
- Metabolite Profiling: LC-MS identifies active/inactive metabolites influencing reported bioactivity .
- Molecular Docking: Predict binding modes to enzymes (e.g., kinases) and validate via mutagenesis assays .
Q. What experimental designs are recommended for probing the mechanism of action of this compound in antimicrobial studies?
Methodological Answer:
- Time-Kill Assays: Quantify bacterial growth inhibition (e.g., E. coli ATCC 25922) over 24 hours .
- Resistance Development Studies: Serial passaging in sub-MIC concentrations identifies mutation hotspots via whole-genome sequencing .
- Membrane Permeability Tests: Fluorescent probes (e.g., SYTOX Green) assess disruption of microbial membranes .
Q. How can computational methods enhance the design of this compound derivatives with improved pharmacokinetics?
Methodological Answer:
- QSAR Modeling: Correlates substituent effects (e.g., logP of ethylhexyl group) with bioavailability .
- ADMET Prediction: Tools like SwissADME predict blood-brain barrier penetration or CYP450 interactions .
- Free Energy Perturbation (FEP): Optimizes ligand-binding affinity in silico before synthesis .
Key Challenges and Solutions
- Stereochemical Complexity: The ethylhexyl group introduces conformational flexibility, complicating crystallography. Use cryo-EM or molecular dynamics simulations to resolve dynamic structures .
- Hydrophobicity: Poor aqueous solubility hampers in vivo studies. Formulate with cyclodextrins or PEGylation to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
